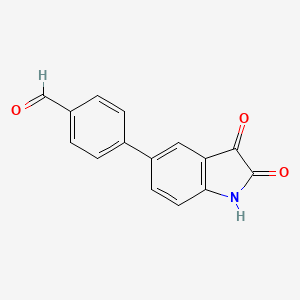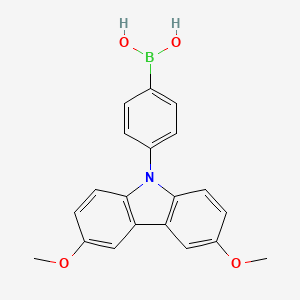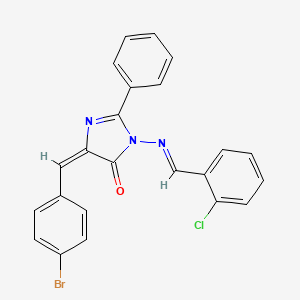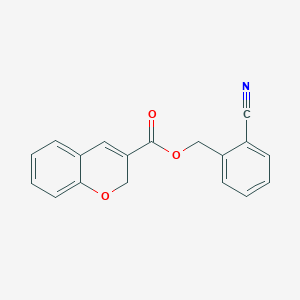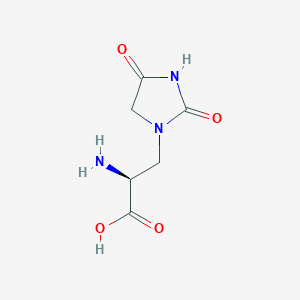
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is a chiral amino acid derivative that features an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions to form the imidazolidinone ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler imidazolidinone compounds.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and are used in various pharmaceutical applications.
Uniqueness
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid side chain and an imidazolidinone ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O4 |
|---|---|
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)/t3-/m0/s1 |
Clave InChI |
UROMBTYUGMWQMT-VKHMYHEASA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1C[C@@H](C(=O)O)N |
SMILES canónico |
C1C(=O)NC(=O)N1CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


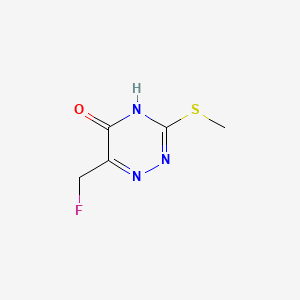
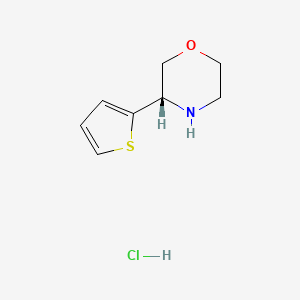

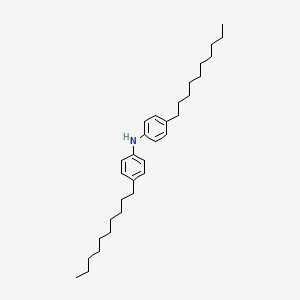
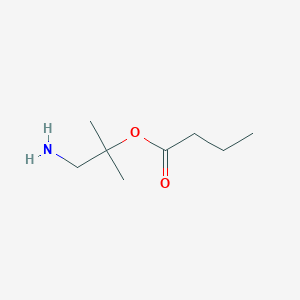

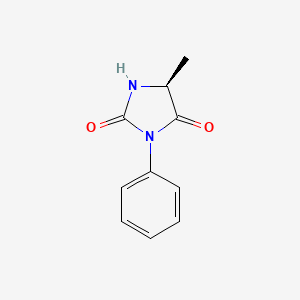
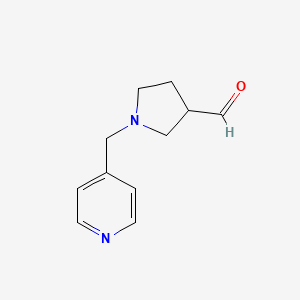
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
